molecular formula C13H10N2O B1230163 2-(1,3-Benzoxazol-2-yl)aniline CAS No. 29483-74-7

2-(1,3-Benzoxazol-2-yl)aniline

Cat. No. B1230163
CAS RN: 29483-74-7
M. Wt: 210.23 g/mol
InChI Key: OHNRWJYTYFYUTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1,3-Benzoxazol-2-yl)aniline and its derivatives involves various strategies, including the condensation reactions and catalytic methods. A notable method involves the Schiff base formation by condensation of 1-(5,7-dichloro-1,3- benzoxazol-2-yl)-3- substituted phenyl-1H-pyrazole-4-carbaldehyde derivatives with aromatic amines, characterized by spectral analysis techniques such as IR, 1H NMR, Mass, and 13C NMR (Jayanna et al., 2012). Another method reported is the electrochemical synthesis from anilides, offering an alternative route with good yields and toleration of various functionalities (Gieshoff et al., 2017).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and DFT calculations, plays a crucial role in confirming the synthesized compounds' structures. For instance, the molecular structures of specific benzoxazole derivatives were confirmed through X-ray diffraction, with DFT calculations used for comparative analysis of spectroscopic data, geometrical parameters, and more (Qing-mei Wu et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of 2-(1,3-Benzoxazol-2-yl)aniline derivatives towards forming heterocyclic compounds when reacted with dichlorodialkylsilanes or silicon tetrachloride, leading to the formation of benzoxazasilepines or their analogues, highlights its versatility (Kostas et al., 1997).

Physical Properties Analysis

The physical properties of 2-(1,3-Benzoxazol-2-yl)aniline derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific details on these properties are less commonly reported in the literature, they can be inferred from the compound's synthesis conditions and molecular structure.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity with various reagents, and potential for further functionalization, are essential for understanding the compound's applications. The reactivity of o-lithio-N-(2-lithiooxyethyl)-N-methyl-aniline towards forming heterocyclic derivatives emphasizes the compound's chemical versatility and potential for creating novel materials (Kostas et al., 1997).

Scientific Research Applications

Antiprotozoal Agents

2-(1,3-Benzoxazol-2-yl)aniline has been utilized as a key scaffold in the development of novel chemical entities with antiprotozoal and antimicrobial activities. Research has demonstrated that compounds synthesized using this scaffold show promising biological screening data, particularly in antimalarial, antileishmanial, antitrypanosomal, and antimicrobial applications. For instance, compounds derived from this scaffold exhibited good antimalarial activity and moderate inhibitory activities against leishmanial and trypanosomal species (Abdelgawad et al., 2021).

Anti-inflammatory Agents

2-Substituted benzoxazole derivatives synthesized from 2-(1,3-Benzoxazol-2-yl)aniline have shown significant in vitro anti-inflammatory efficacy. In particular, specific compounds demonstrated high efficacy in membrane stabilization and proteinase inhibitory methods, comparable to standard anti-inflammatory drugs like aceclofenac and etodolac (Angajala & Subashini, 2019).

Photocatalytic Synthesis

The photocatalytic synthesis of benzoxazoles and benzothiazoles from 2-substituted anilines, including 2-(1,3-Benzoxazol-2-yl)aniline, has been developed. This method uses eosin Y as a photocatalyst under mild conditions, broadening the scope of various 2-substituted anilines and aldehydes. This synthesis technique is noted for its high yields and refinement over previous methods (Le et al., 2020).

Antimicrobial Activity

Various derivatives of 2-(1,3-Benzoxazol-2-yl)aniline have been explored for their potential antimicrobial activity. Novel compounds synthesized using this backbone have been subjected to antimicrobial activity evaluation, showing effectiveness against different microbial strains (Habib, Hassan, & El‐Mekabaty, 2013).

Fluorescent Chemosensors

2-(1,3-Benzoxazol-2-yl)aniline derivatives have been used to develop efficient chemosensors. These sensors exhibit high selectivity and sensitivity towards specific ions in aqueous solutions and have been applied in the imaging of intracellular ions in living cells using confocal fluorescence microscopy techniques (Shree et al., 2019).

Nonlinear Optical Materials

Compounds containing 2-(1,3-Benzoxazol-2-yl)aniline have been investigated for their nonlinear optical (NLO) susceptibilities. These chromophores, when embedded into photopolymer matrices, show significant second-order nonlinear optical effects, influenced by photo-induced nitrogen laser power density. This research has implications for the development of optically operated materials with potential applications in photonics (Szlachcic et al., 2017).

Future Directions

Benzoxazole derivatives have gained importance in medicinal chemistry due to their wide spectrum of pharmacological activities . Future research could focus on developing new benzoxazole derivatives with enhanced pharmacological properties.

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNRWJYTYFYUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404764
Record name ortho-aminophenylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzoxazol-2-yl)aniline

CAS RN

29483-74-7
Record name 2-(2-Aminophenyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29483-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ortho-aminophenylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Isatoic anhydride (0.2 m), o-anisidine (0.22 m), and xylene (200 ml) were placed in a 3-neck, 300 ml round bottom flask fitted with thermometer, condenser, and magnetic stirrer. The reaction mixture was heated to reflux and allowed to stir at reflux overnight. Gas evolution appeared to be vigorous. Added a Dean-Stark trap and attempted to collect water. No water was evident after eight hours. Reaction mixture was cooled and allowed to stand overnight. Toluenesulfonic acid (1.5 g) was added and reaction mixture heated to reflux. Water was azeotroped from the reaction mixture. The xylene was stripped from the reaction mixture under aspirator vacuum. The residue was leached with benzene (500 ml). The benzene extract was then washed with 2% caustic until no further color was extracted. The benzene solution was filtered and evaporated to dryness. The residue was dissolved in boiling ethanol and allowed to stand in the refrigerator. The reddish crystals were filtered out and dried. Obtained 10 grams (23% yield); m.pt.=104°-107° C. Structure was confirmed by infra red (IR) and nuclear magnetic resonance (NMR) analysis.
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1.5 g
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200 mL
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Synthesis routes and methods II

Procedure details

An intimate mixture of 2-aminophenol (109.13 g) and isatoic anhydride (203.9 g) was heated at 140° C. for 2 to 4 h until the formation of carbon dioxide ceased. Then the mixture was placed under vacuum (at a constant pressure of 50 mmHg) and the heating was continued at 180° C. for 3 to 4 h until the formation of water ceased. The melt was poured into a porcellanic mortar and, after cooling, the cold material was pestled, then boiled in a solution of caustic soda (12 g) in water (3.5 L) for 2 to 3 h. After cooling, the precipitate was isolated by filtration, and washed with cold water until the pale blue fluorescence disappeared in the washings. The precipitate was dried at 80° C. to afford 2-(benzo[d]oxazol-2-yl)phenylamine (180 to 185 g). The product was used without further purification in the next stage of preparation.
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109.13 g
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203.9 g
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12 g
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3.5 L
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Synthesis routes and methods III

Procedure details

The reaction of 13.71 g (0.10 mole) of anthranilic acid with 10.91 g (0.10 mole) of ortho-aminophenol was carried out in 100 ml of polyphosphoric acid at 200° C. After 10 hours from the start of the reaction, the reaction mixture was poured into ice water and the precipitate was filtered and dried. The solid thus obtained was purified by column chromatography and concentrated to give 10.28 g (0.048 mole, 49%) of ortho-aminophenylbenzoxazole.
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13.71 g
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10.91 g
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ice water
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polyphosphoric acid
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100 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 8 g (0.033 mol) of 2-(2′-nitrophenyl)benzoxazole and 37.58 g (0.167 mol) of SnCl2.2H2O in 200 ml of ethanol was heated at 70° C. until the reaction was completely finished.
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8 g
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37.58 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KM Button, RA Gossage, HA Jenkins… - Journal of …, 2010 - Wiley Online Library
The Lewis acid catalyzed synthesis and chromatographic purification of isatoic anhydride‐derived 2‐(2′‐anilinyl)‐1,3‐benzoxazole (2) can result in the co‐isolation of 2 and a light …
Number of citations: 1 onlinelibrary.wiley.com
AS Gajare, NS Shaikh, GK Jnaneshwara… - Journal of the …, 2000 - pubs.rsc.org
A simple and environmentally safe procedure for the preparation of 2-(o-aminophenyl)oxazolines from isatoic anhydride is presented. A series of chiral derivatives of the title compound …
Number of citations: 34 pubs.rsc.org

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